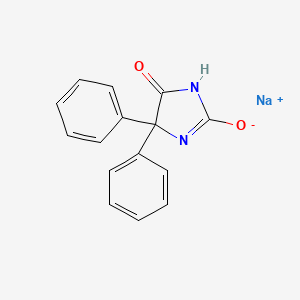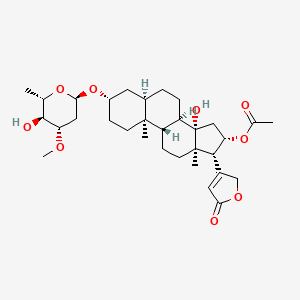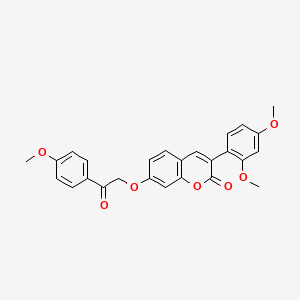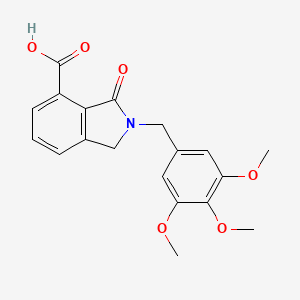
sodium;5-oxo-4,4-diphenyl-1H-imidazol-2-olate
Descripción general
Descripción
Benzyl Alcohol . Benzyl Alcohol is a colorless liquid with a mild pleasant aromatic odor. It is a naturally occurring compound found in many plants and is commonly used in various industries due to its versatile properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Benzyl Alcohol can be synthesized through several methods:
Hydrolysis of Benzyl Chloride: This is one of the most common methods where benzyl chloride is hydrolyzed in the presence of sodium hydroxide. [ \text{C}_6\text{H}_5\text{CH}_2\text{Cl} + \text{NaOH} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{OH} + \text{NaCl} ]
Reduction of Benzaldehyde: Benzyl Alcohol can also be produced by the reduction of benzaldehyde using hydrogen in the presence of a catalyst such as palladium on carbon. [ \text{C}_6\text{H}_5\text{CHO} + \text{H}_2 \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{OH} ]
Industrial Production Methods: In industrial settings, Benzyl Alcohol is often produced through the hydrolysis of benzyl chloride due to its cost-effectiveness and efficiency.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Benzyl Alcohol can be oxidized to benzaldehyde and further to benzoic acid. [ \text{C}_6\text{H}_5\text{CH}_2\text{OH} \rightarrow \text{C}_6\text{H}_5\text{CHO} \rightarrow \text{C}_6\text{H}_5\text{COOH} ]
Esterification: It reacts with carboxylic acids to form esters. [ \text{C}_6\text{H}_5\text{CH}_2\text{OH} + \text{RCOOH} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{OOC}\text{R} + \text{H}_2\text{O} ]
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Esterification: Typically involves carboxylic acids and acid catalysts like sulfuric acid (H₂SO₄).
Major Products:
Oxidation: Benzaldehyde and Benzoic Acid.
Esterification: Benzyl esters.
Aplicaciones Científicas De Investigación
Benzyl Alcohol has a wide range of applications in scientific research:
Chemistry: Used as a solvent due to its polarity and low toxicity.
Biology: Employed in the preparation of biological samples for microscopy.
Medicine: Acts as a preservative in injectable drugs and as a local anesthetic.
Industry: Utilized in the manufacture of perfumes, flavors, and as a precursor to other chemicals.
Mecanismo De Acción
Benzyl Alcohol exerts its effects through various mechanisms:
Solvent Properties: Its ability to dissolve both polar and non-polar substances makes it an effective solvent.
Preservative Action: It inhibits the growth of bacteria and fungi by disrupting their cell membranes.
Local Anesthetic: It blocks nerve signals in the body, providing a numbing effect.
Comparación Con Compuestos Similares
Phenol: Similar in structure but has a hydroxyl group directly attached to the benzene ring.
Benzaldehyde: An oxidation product of Benzyl Alcohol with an aldehyde group.
Benzoic Acid: A further oxidation product with a carboxyl group.
Uniqueness:
Mild Odor: Unlike phenol, Benzyl Alcohol has a mild pleasant odor.
Versatility: It serves multiple roles as a solvent, preservative, and precursor, making it more versatile compared to its similar compounds.
Propiedades
IUPAC Name |
sodium;5-oxo-4,4-diphenyl-1H-imidazol-2-olate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2.Na/c18-13-15(17-14(19)16-13,11-7-3-1-4-8-11)12-9-5-2-6-10-12;/h1-10H,(H2,16,17,18,19);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJPYVLNWWICYDW-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(=O)NC(=N2)[O-])C3=CC=CC=C3.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2(C(=O)NC(=N2)[O-])C3=CC=CC=C3.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N2NaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl (8,8-dimethyl-2-oxo-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-4-yl)acetate](/img/structure/B7782884.png)
![2-(7,8-Dihydroxy-2-oxochromen-4-yl)benzo[f]chromen-3-one](/img/structure/B7782894.png)
![(3aR,5S,6S,6aR)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B7782896.png)




![(2S)-2-[[1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl]amino]-3-methylbutanoic acid](/img/structure/B7782934.png)




![3,7,7-trimethyl-1,5-diphenyl-7,8-dihydropyrazolo[4,3-c]azepine-4,6(1H,5H)-dione](/img/structure/B7782980.png)
![5-benzyl-3,7,7-trimethyl-1-phenyl-7,8-dihydropyrazolo[4,3-c]azepine-4,6(1H,5H)-dione](/img/structure/B7782986.png)
